

Cell lines sensitive to Purinostat Mesylate for cancer research

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Compound of Interest

Compound Name: *Purinostat Mesylate*

Cat. No.: *B15567743*

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Purinostat Mesylate: Application Notes for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Purinostat Mesylate**, a selective inhibitor of Class I and Class IIb histone deacetylases (HDACs), in cancer research. **Purinostat Mesylate** has demonstrated significant anti-tumor activity in various hematologic malignancies, making it a valuable tool for investigating epigenetic regulation in cancer and for preclinical drug development.

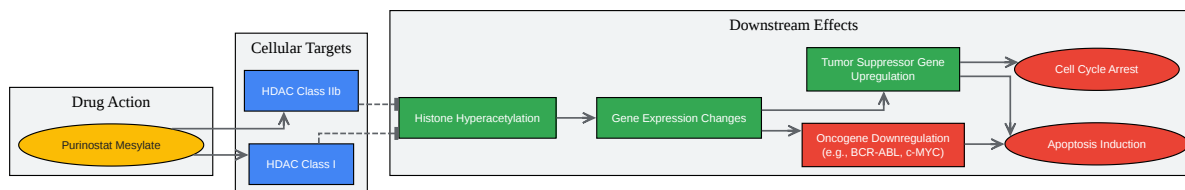
Sensitive Cancer Cell Lines

Purinostat Mesylate has shown potent cytotoxic and apoptotic effects in a range of hematologic cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) for several cell lines are summarized below.

Cell Line	Cancer Type	IC50 (nM)
MV4-11	Acute Myeloid Leukemia (AML)	0.8
MOLM-13	Acute Myeloid Leukemia (AML)	1.2
LAMA84	Chronic Myeloid Leukemia (CML) in blast crisis	25.6
K562	Chronic Myeloid Leukemia (CML)	30.5
RPMI-8226	Multiple Myeloma (MM)	15.3
MM1s	Multiple Myeloma (MM)	18.2
OCI-LY1	Diffuse Large B-cell Lymphoma (DLBCL)	45.7
SUDHL-4	Diffuse Large B-cell Lymphoma (DLBCL)	50.1
Jeko-1	Mantle Cell Lymphoma (MCL)	38.4
BL-2	Burkitt Lymphoma	1.5

Mechanism of Action

Purinostat Mesylate selectively inhibits HDAC class I (HDAC1, 2, 3, and 8) and class IIb (HDAC6 and 10) enzymes.[1] This inhibition leads to the hyperacetylation of histone and non-histone proteins, resulting in the modulation of gene expression. In cancer cells, this epigenetic modification can lead to the reactivation of tumor suppressor genes and the downregulation of oncogenes such as BCR-ABL and c-MYC.[2][3] The downstream effects include the induction of apoptosis, cell cycle arrest, and the inhibition of cancer cell proliferation.[1][3]



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Caption: Simplified signaling pathway of **Purinostat Mesylate**.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of **Purinostat Mesylate** in sensitive cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of **Purinostat Mesylate**.

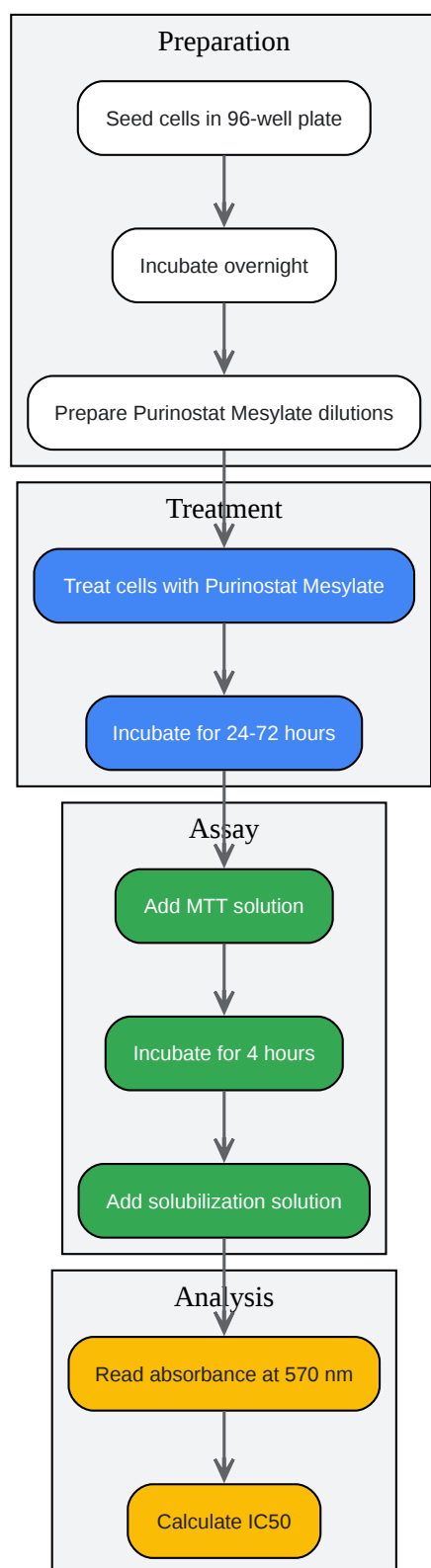
Materials:

- Sensitive cancer cell line (e.g., LAMA84, BL-2)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Purinostat Mesylate** stock solution (e.g., 10 mM in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
- Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
- Prepare serial dilutions of **Purinostat Mesylate** in complete medium.
- Remove the medium from the wells and add 100 μ L of the diluted **Purinostat Mesylate** solutions. Include a vehicle control (medium with DMSO).
- Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for the cell viability (MTT) assay.

Western Blot Analysis

This protocol is for detecting changes in protein expression (e.g., BCR-ABL, c-MYC, acetylated histones) following treatment with **Purinostat Mesylate**.

Materials:

- Sensitive cancer cell line
- **Purinostat Mesylate**
- 6-well plates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Primary antibodies (e.g., anti-BCR-ABL, anti-c-MYC, anti-acetyl-Histone H3, anti- β -actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Seed cells in 6-well plates and treat with various concentrations of **Purinostat Mesylate** for a specified time.
- Harvest cells and lyse them in RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add ECL substrate.
- Visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by **Purinostat Mesylate**.

Materials:

- Sensitive cancer cell line
- **Purinostat Mesylate**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with **Purinostat Mesylate** for the desired time.
- Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.

- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry within 1 hour.
 - Annexin V-positive/PI-negative cells are in early apoptosis.
 - Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.

These protocols provide a foundation for investigating the anti-cancer effects of **Purinostat Mesylate**. Researchers should optimize conditions based on the specific cell lines and experimental goals.

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